What is the biochemical pathway of D-Lactic acid synthesis?
What is the biochemical pathway of D-Lactic acid synthesis?
An In-depth Technical Guide to the Biochemical Pathways of D-Lactic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-lactic acid, the dextrorotatory enantiomer of lactic acid, is a chiral molecule of significant interest in various industrial and biomedical fields. While L-lactic acid is the common isomer in human metabolism, D-lactic acid is primarily produced by microorganisms.[1] Its synthesis is crucial for the production of biodegradable plastics like poly-D-lactic acid (PDLA), which enhances the thermal properties of polylactic acid (PLA) through stereocomplex formation.[2][3] Furthermore, understanding the biochemical pathways of D-lactic acid synthesis is vital for diagnosing and managing D-lactic acidosis, a metabolic disorder characterized by the accumulation of D-lactate in the blood.[4][5][6] This technical guide provides a comprehensive overview of the core biochemical pathways of D-lactic acid synthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biochemical Pathways of D-Lactic Acid Synthesis
There are two primary biochemical pathways responsible for the synthesis of D-lactic acid: the direct reduction of pyruvate and the methylglyoxal pathway.
Direct Reduction of Pyruvate via D-Lactate Dehydrogenase
The most direct route for D-lactic acid synthesis is the reduction of pyruvate, the end-product of glycolysis, catalyzed by the enzyme D-lactate dehydrogenase (D-LDH; EC 1.1.1.28).[7][8] This NAD(P)H-dependent enzyme is prevalent in various bacteria, particularly lactic acid bacteria (LAB) such as Lactobacillus species, which are often utilized in industrial fermentation processes for D-lactic acid production.[1][9][10]
The reaction is as follows:
Pyruvate + NADH + H⁺ ⇌ D-Lactic Acid + NAD⁺
This reaction is reversible, with the forward reaction (pyruvate reduction) being favored under anaerobic conditions, allowing for the regeneration of NAD⁺ necessary for glycolysis to continue.[7]
Caption: Direct conversion of pyruvate to D-lactic acid by D-Lactate Dehydrogenase.
The Methylglyoxal Pathway
The methylglyoxal pathway is an alternative route for D-lactic acid synthesis that is primarily considered a detoxification pathway for the reactive dicarbonyl compound, methylglyoxal.[11][12] This pathway is found in a wide range of organisms, from bacteria to mammals.[8] Methylglyoxal is formed as a spontaneous by-product of glycolysis from the triosephosphate intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[8]
The detoxification of methylglyoxal to D-lactic acid is a two-step process catalyzed by the glyoxalase system:
-
Glyoxalase I (Glo1; EC 4.4.1.5): This enzyme catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from methylglyoxal and glutathione (GSH), to S-D-lactoylglutathione.[7][13][14]
-
Glyoxalase II (Glo2; EC 3.1.2.6): This enzyme hydrolyzes S-D-lactoylglutathione to D-lactic acid and regenerates glutathione.[7][13][14]
Caption: The Methylglyoxal pathway for D-lactic acid synthesis.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and production yields of D-lactic acid synthesis.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Reference |
| D-Lactate Dehydrogenase | Lactobacillus plantarum | Pyruvate | 0.260 | - | [15] |
| Mouse periportal hepatocytes | L-lactate | 8.62 - 13.5 | - | [16] | |
| Mouse skeletal muscle fibers | L-lactate | 13.3 - 17.9 | - | [16] | |
| Glyoxalase I | Saccharomyces cerevisiae | Hemithioacetal | 0.53 ± 0.07 | 3.18 ± 0.16 x 10⁻² mM/min | [7] |
| Glyoxalase II | Saccharomyces cerevisiae | S-D-lactoylglutathione | 0.32 ± 0.13 | 1.03 ± 0.10 x 10⁻³ mM/min | [7] |
| Human | S-D-lactoylglutathione | 0.66 ± 0.19 | 570 ± 99 s⁻¹ | [17] |
Table 2: D-Lactic Acid Production in Various Microorganisms
| Microorganism | Substrate | D-Lactic Acid Titer (g/L) | Yield (g/g substrate) | Optical Purity (%) | Reference |
| Lactobacillus plantarum (engineered) | Glucose + Xylose | 47.2 | - | >99 | [18] |
| Lactobacillus delbrueckii | Sugar molasses | 162 | - | - | [2] |
| Saccharomyces cerevisiae (engineered) | Glucose | 61.5 | 0.612 | >99.9 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of D-lactic acid synthesis.
D-Lactate Dehydrogenase Activity Assay
This protocol is adapted from a standard colorimetric assay for LDH activity.
Principle: The activity of D-LDH is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent plates
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0[1]
-
Substrate Solution: 50 mM Lithium D-lactate in water[1]
-
Cofactor Solution: 6 mM NAD⁺ in water
-
Enzyme sample (e.g., cell lysate, purified enzyme)
Procedure:
-
Reaction Mixture Preparation: In a cuvette or well, prepare a reaction mixture containing:
-
1.9 mL Assay Buffer
-
0.5 mL Substrate Solution
-
0.5 mL Cofactor Solution
-
-
Blank Measurement: Add an appropriate volume of water or buffer instead of the enzyme sample to the reaction mixture and measure the absorbance at 340 nm to set the baseline.
-
Enzyme Reaction: Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme sample to the reaction mixture. Mix gently.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over a period of 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Calculation of Activity: The rate of the reaction (ΔA340/min) is proportional to the enzyme activity. The specific activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Glyoxalase I and II Activity Assays
These protocols are based on spectrophotometric methods.
Principle: The formation of S-D-lactoylglutathione from the hemithioacetal is monitored by the increase in absorbance at 240 nm.[19]
Materials:
-
UV-Vis Spectrophotometer
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.6
-
Methylglyoxal solution
-
Glutathione (GSH) solution
-
Enzyme sample
Procedure:
-
Substrate Preparation: Prepare the hemithioacetal substrate by pre-incubating methylglyoxal and GSH in the Assay Buffer at 37°C for 10 minutes.[19]
-
Reaction Initiation: Add the enzyme sample to the pre-incubated substrate mixture.
-
Measurement: Monitor the increase in absorbance at 240 nm for 5 minutes.[19]
-
Calculation: Calculate the initial rate of absorbance increase. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.[19]
Principle: The hydrolysis of S-D-lactoylglutathione is monitored by the decrease in absorbance at 240 nm.[19]
Materials:
-
UV-Vis Spectrophotometer
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
S-D-lactoylglutathione solution
-
Enzyme sample
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the Assay Buffer and S-D-lactoylglutathione.
-
Reaction Initiation: Add the enzyme sample to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 240 nm.
-
Calculation: Calculate the initial rate of absorbance decrease. One unit of activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of S-D-lactoylglutathione per minute.[19]
Quantification of D-Lactic Acid by HPLC
This protocol provides a general method for the quantification of D-lactic acid in fermentation broth.
Principle: D-lactic acid is separated from other components in the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a UV detector.
Materials:
-
HPLC system with a UV detector
-
Mobile Phase: 0.01 M Phosphoric acid solution (pH 2.5)[5][20]
-
D-lactic acid standard solutions
-
Sample from fermentation broth (centrifuged and filtered)
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth to remove cells and debris. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis:
-
Set the column temperature to room temperature.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 210 nm.
-
Inject a known volume of the prepared sample and standard solutions onto the column.
-
-
Quantification: Identify the D-lactic acid peak based on its retention time compared to the standard. Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Conclusion
The synthesis of D-lactic acid is a fundamentally important biochemical process with implications ranging from industrial biotechnology to clinical diagnostics. The two primary pathways, direct pyruvate reduction and the methylglyoxal detoxification route, offer different metabolic contexts for its production. A thorough understanding of the enzymes involved, their kinetics, and the methods for their study is essential for researchers and professionals in the fields of metabolic engineering, drug development, and clinical science. This guide provides a foundational resource for these endeavors, summarizing the core knowledge and providing practical experimental frameworks.
References
- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 2. Efficient Conversion of Agroindustrial Waste into D(-) Lactic Acid by Lactobacillus delbrueckii Using Fed-Batch Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-lactic acid production by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of lactic acid in fermentation broth of Rhizopus oryzae by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tycmhoffman.com [tycmhoffman.com]
- 7. In situ kinetic analysis of glyoxalase I and glyoxalase II in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylglyoxal, the dark side of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylglyoxal in Cardiometabolic Disorders: Routes Leading to Pathology Counterbalanced by Treatment Strategies [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Methylglyoxal pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
